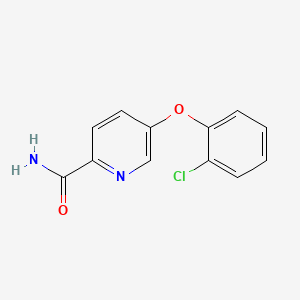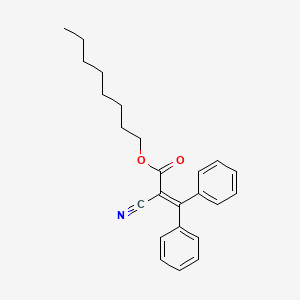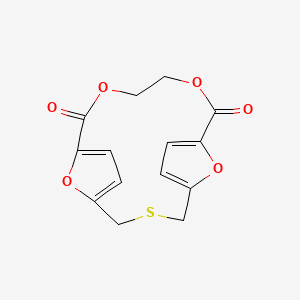
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of oxygen and sulfur atoms through various functional group transformations. Common reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the oxidation state of sulfur and oxygen atoms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving sulfur and oxygen atoms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into specific binding sites of enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione: This compound itself serves as a reference point for comparison.
This compound derivatives: Various derivatives with different functional groups can be compared to understand the influence of these groups on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple oxygen and sulfur atoms. These features confer distinct reactivity and interaction capabilities, making it a valuable compound for diverse scientific applications.
特性
CAS番号 |
73853-09-5 |
|---|---|
分子式 |
C14H12O6S |
分子量 |
308.31 g/mol |
IUPAC名 |
10,13,18,19-tetraoxa-3-thiatricyclo[13.2.1.15,8]nonadeca-1(17),5,7,15-tetraene-9,14-dione |
InChI |
InChI=1S/C14H12O6S/c15-13-11-3-1-9(19-11)7-21-8-10-2-4-12(20-10)14(16)18-6-5-17-13/h1-4H,5-8H2 |
InChIキー |
XDWFFNYNEASDGP-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


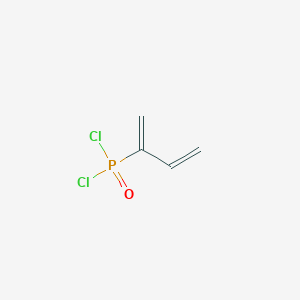
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
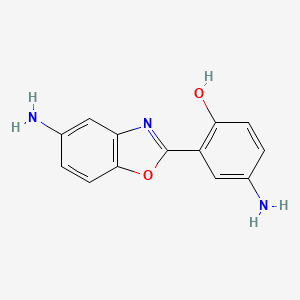
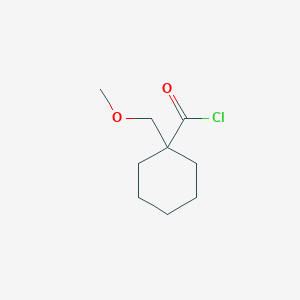
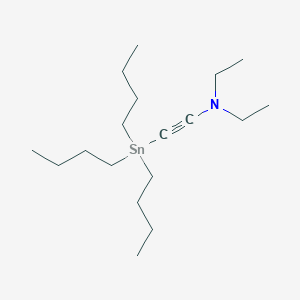
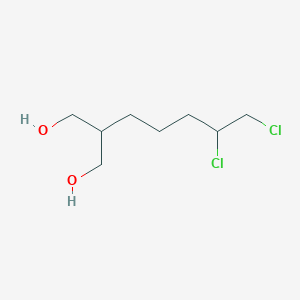
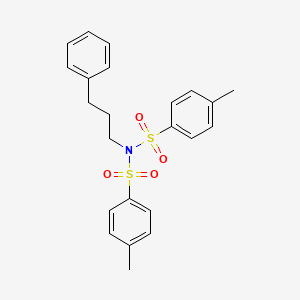
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

